molecular formula C17H17N3O B585072 2-(Benzotriazol-2-yl)-4-methyl-6-(2-methylprop-1-enyl)phenol CAS No. 2170-37-8

2-(Benzotriazol-2-yl)-4-methyl-6-(2-methylprop-1-enyl)phenol

Cat. No. B585072
CAS RN: 2170-37-8
M. Wt: 279.343
InChI Key: PBZOYZUSEXWJBP-UHFFFAOYSA-N
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Description

2-(Benzotriazol-2-yl)-4-methyl-6-(2-methylprop-1-enyl)phenol (BMPE) is a phenolic compound with a variety of applications in scientific research. It is known for its ability to interact with a wide range of biological molecules, and has been used in a variety of biochemical and physiological experiments. BMPE has been found to have a number of advantages, such as its relatively low cost and its relative stability, which makes it an attractive choice for researchers.

Scientific Research Applications

Reproductive and Developmental Toxicity Studies

Research has been conducted to investigate the reproductive and developmental toxicity of 2-(2H-1, 2, 3-benzotriazol-2-yl)-4-methyl-6-(2-methylpropen-2-yl) phenol in mice. This study provides insights into its risk assessment, with findings highlighting the effects of various doses on body weight, food intake, and reproductive indices in Kunming mice (Guan, He, Li, Zhang, Zhao, & Qian, 2018).

Metabolism and Environmental Impact

Studies on the oxidative phase I metabolism of UV 328 (a derivative of the compound ) in human liver microsomes provide insights into its metabolic transformations and potential environmental impact. This research is crucial for understanding human exposure and the kinetics of this UV absorber (Denghel, Leibold, & Göen, 2019).

Laser Studies in UV-filter Molecules

Femtosecond laser studies have been conducted on molecules similar to 2-(Benzotriazol-2-yl)-4-methyl-6-(2-methylprop-1-enyl)phenol, focusing on excited state intramolecular proton transfer. This research provides insights into the mechanisms of UV-filter molecules following laser excitation (Fournier, Pommeret, Mialocq, Deflandre, & Rozot, 2000).

Catalytic Applications

Research on zinc complexes supported by amino-benzotriazole phenoxide ligands demonstrates the potential of such compounds in catalyzing the ring-opening polymerization of various lactones. This indicates the applicability of benzotriazole derivatives in the field of polymer chemistry (Li, Li, Tai, Lin, & Ko, 2011).

Analytical Chemistry and Toxicology

Studies focusing on the quantitation of phenolic benzotriazoles in plasma highlight the importance of these compounds in analytical chemistry and toxicology. These findings are essential for understanding human exposure to such UV filters and their potential health impacts (Mutlu, South, Pierfelice, Djonabaye, Pauff, Burback, & Waidyanatha, 2022).

Environmental Degradation

Research on the degradation of benzotriazole UV stabilizers in various systems provides valuable information on the environmental fate of these compounds. This study is significant in understanding the persistence and degradation mechanisms of such UV filters in the environment (Kiejza, Karpińska, & Kotowska, 2022).

properties

IUPAC Name

2-(benzotriazol-2-yl)-4-methyl-6-(2-methylprop-1-enyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c1-11(2)8-13-9-12(3)10-16(17(13)21)20-18-14-6-4-5-7-15(14)19-20/h4-10,21H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBZOYZUSEXWJBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)N2N=C3C=CC=CC3=N2)O)C=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2H-Benzotriazol-2-yl)-6-(isobuten-1-yl)-p-cresol

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